Vecabrutinib - 1510829-06-7

Vecabrutinib

Catalog Number: EVT-285819
CAS Number: 1510829-06-7
Molecular Formula: C22H24ClF4N7O2
Molecular Weight: 529.9246
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vecabrutinib, formerly known as SNS-062, is a novel, highly potent, next-generation Bruton’s tyrosine kinase (BTK) inhibitor. [] Unlike first-generation BTK inhibitors like Ibrutinib, Vecabrutinib acts as a reversible, non-covalent inhibitor. [, ] This characteristic is particularly relevant in the context of acquired resistance to covalent BTK inhibitors, often mediated by mutations in the cysteine 481 residue of BTK (C481). [, , ] Vecabrutinib retains its efficacy against both wild-type and C481 mutated BTK, including C481S, the most common mutation observed in patients relapsing on covalent BTK inhibitors. [, , ]

Vecabrutinib demonstrates a high degree of selectivity for BTK and exhibits inhibitory activity against Interleukin-2-inducible T-cell kinase (ITK) comparable to Ibrutinib. [, ] This dual inhibition profile suggests potential applications in modulating the tumor microenvironment, particularly in B-cell malignancies. []

Mechanism of Action

Vecabrutinib exerts its biological effects by reversibly and non-covalently inhibiting BTK. [, ] This inhibition prevents the autophosphorylation of BTK, effectively disrupting downstream signaling cascades crucial for B-cell receptor (BCR) signaling. [] By targeting BTK, Vecabrutinib effectively disrupts the BCR signaling pathway, ultimately leading to apoptosis of malignant B-cells. [] Notably, Vecabrutinib also demonstrates activity against ITK, contributing to its potential in modulating the tumor microenvironment by influencing T-cell function. [, , ]

Applications
  • Chronic Lymphocytic Leukemia (CLL): Vecabrutinib effectively reduced tumor burden and improved survival in a murine Eμ-TCL1 adoptive transfer model of CLL. [] Clinical trials have investigated its use in relapsed/refractory CLL, particularly in patients with BTK C481 mutations who developed resistance to covalent BTK inhibitors. [, , , ]
  • Mantle Cell Lymphoma (MCL): Clinical trials have explored the safety and efficacy of Vecabrutinib in patients with relapsed/refractory MCL. [, ] Further research is needed to fully understand its potential in this disease context.
  • Waldenström Macroglobulinemia (WM): Studies have indicated potential for Vecabrutinib in treating WM, particularly in cases with MYD88 L265P mutations. [, , ] Clinical trials are underway to further evaluate its efficacy and safety profile in this patient population.
  • Sclerodermatous Graft-versus-Host-Disease (cGVHD): In a murine model, Vecabrutinib demonstrated efficacy in treating sclerodermatous cGVHD, showing beneficial regulation of B-cell and T-cell immune subsets. [] These findings suggest its potential as a therapeutic strategy for this condition.
  • Diffuse Large B-cell Lymphoma (DLBCL): Research suggests that Vecabrutinib may be effective in treating DLBCL, even in cases with acquired resistance to standard BTK inhibitors. [] More research is needed to confirm these findings and explore its potential in different DLBCL subtypes.
Future Directions
  • Elucidating Resistance Mechanisms: Further studies are needed to understand the mechanisms of resistance to Vecabrutinib and develop strategies to overcome them. []
  • Combination Therapies: Exploring the synergistic potential of Vecabrutinib with other therapeutic agents, such as venetoclax, could lead to improved treatment outcomes. []

Ibrutinib

  • Compound Description: Ibrutinib is a first-generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor. It forms a covalent bond with the cysteine 481 residue (C481) in BTK, leading to sustained inhibition of B-cell receptor (BCR) signaling. [, , , ] Ibrutinib has shown remarkable clinical efficacy in treating various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and Waldenström macroglobulinemia (WM). [, , , ]

Acalabrutinib

  • Compound Description: Acalabrutinib is a second-generation, irreversible BTK inhibitor. It demonstrates greater selectivity for BTK than ibrutinib, potentially leading to an improved safety profile. [, , ] Like ibrutinib, acalabrutinib forms a covalent bond with the C481 residue of BTK, leading to its irreversible inhibition. [, , ]
  • Relevance: Acalabrutinib is structurally similar to vecabrutinib and shares the target BTK. [, , ] Although both acalabrutinib and vecabrutinib are designed to improve upon the limitations of ibrutinib, they differ in their binding mechanisms. [, , ] Acalabrutinib, like ibrutinib, is an irreversible inhibitor, while vecabrutinib binds reversibly to BTK. [, , ] This distinction is significant in the context of C481 mutations in BTK, which can confer resistance to irreversible inhibitors but not to vecabrutinib. [, , ]

Zanubrutinib

  • Compound Description: Zanubrutinib is another second-generation, irreversible BTK inhibitor. It exhibits enhanced selectivity for BTK compared to ibrutinib, which may contribute to a more favorable safety profile. [, , ] Zanubrutinib, similar to ibrutinib and acalabrutinib, acts by irreversibly binding to the C481 residue within the BTK binding pocket. [, , ]
  • Relevance: Zanubrutinib is structurally related to vecabrutinib and targets the same kinase, BTK. [, , ] While both zanubrutinib and vecabrutinib aim to address the limitations of ibrutinib, their binding mechanisms differ. [, , ] Zanubrutinib, like ibrutinib, acts as an irreversible inhibitor, whereas vecabrutinib binds to BTK in a reversible manner. [, , ] This distinction is crucial as mutations in the C481 residue of BTK can lead to resistance against irreversible inhibitors but not against vecabrutinib. [, , ]

Tirabrutinib

  • Compound Description: Tirabrutinib is a covalent BTK inhibitor designed to have improved selectivity for BTK over other kinases. [, ] It acts by irreversibly binding to BTK, inhibiting its activity. [, ]
  • Relevance: Tirabrutinib, like vecabrutinib, is a BTK inhibitor but employs a covalent binding mechanism, unlike vecabrutinib's reversible binding. [, ] Despite sharing the same target, their different binding modes might result in distinct pharmacological profiles and clinical outcomes, particularly in the context of acquired resistance through BTK mutations. [, ]

Pirtobrutinib

  • Compound Description: Pirtobrutinib is a highly selective, non-covalent BTK inhibitor. Unlike ibrutinib, acalabrutinib, and zanubrutinib, it does not bind to the C481 residue. [] Instead, pirtobrutinib targets a different binding site on BTK, allowing it to retain activity against C481-mutated BTK. []
  • Compound Description: LOXO-305 is a highly selective, non-covalent BTK inhibitor being investigated for treating B-cell malignancies. [] It is designed to overcome resistance to covalent BTK inhibitors like ibrutinib. []
  • Relevance: LOXO-305 shares a similar mechanism of action with vecabrutinib as a non-covalent BTK inhibitor. [] This shared feature suggests that LOXO-305 might also be effective against C481-mutant BTK, potentially offering an alternative treatment option for patients who have developed resistance to covalent BTK inhibitors. []

ARQ-531

  • Compound Description: ARQ-531 is a reversible, selective BTK inhibitor. It demonstrates activity against both wild-type and C481-mutant BTK, indicating potential efficacy in overcoming resistance to first-generation BTK inhibitors. []
  • Relevance: ARQ-531, similar to vecabrutinib, is a reversible BTK inhibitor that can target both wild-type and C481-mutant forms of BTK. [] This shared characteristic suggests that ARQ-531 might offer a valuable alternative to vecabrutinib, especially for patients with CLL who have developed resistance to irreversible BTK inhibitors due to C481 mutations. []

Venetoclax

  • Compound Description: Venetoclax is a BCL-2 inhibitor that induces apoptosis in CLL cells by selectively blocking the anti-apoptotic protein BCL-2. [, ]
  • Relevance: Venetoclax, unlike vecabrutinib, does not target BTK. [, ] It acts on a different pathway involved in CLL cell survival. [, ] Venetoclax is often used in combination with BTK inhibitors, including vecabrutinib, as a treatment strategy for CLL. [, ] This combination aims to enhance the efficacy by targeting multiple survival pathways in CLL cells. [, ]

Duvelisib

  • Compound Description: Duvelisib is a dual inhibitor of PI3K-δ and PI3K-γ, key enzymes in the PI3K signaling pathway, crucial for B-cell development, survival, and function. [, ]
  • Relevance: Unlike vecabrutinib, which targets BTK, duvelisib inhibits PI3K isoforms, specifically PI3K-δ and PI3K-γ, both implicated in B-cell malignancies. [, ] While duvelisib and vecabrutinib act on different molecular targets, they both interfere with critical signaling pathways involved in B-cell survival and proliferation. [, ] This suggests that duvelisib might be considered an alternative treatment option for B-cell malignancies, especially in cases where BTK inhibitors like vecabrutinib are not effective or well-tolerated. [, ]

Properties

CAS Number

1510829-06-7

Product Name

Vecabrutinib

IUPAC Name

(3R,4S)-1-(6-amino-5-fluoropyrimidin-4-yl)-3-[(3R)-3-[3-chloro-5-(trifluoromethyl)anilino]-2-oxopiperidin-1-yl]piperidine-4-carboxamide

Molecular Formula

C22H24ClF4N7O2

Molecular Weight

529.9246

InChI

InChI=1S/C22H24ClF4N7O2/c23-12-6-11(22(25,26)27)7-13(8-12)32-15-2-1-4-34(21(15)36)16-9-33(5-3-14(16)19(29)35)20-17(24)18(28)30-10-31-20/h6-8,10,14-16,32H,1-5,9H2,(H2,29,35)(H2,28,30,31)/t14-,15+,16-/m0/s1

InChI Key

QLRRJMOBVVGXEJ-XHSDSOJGSA-N

SMILES

C1CC(C(=O)N(C1)C2CN(CCC2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl

Solubility

Soluble in DMSO

Synonyms

SNS-062; SNS 062; SNS062; FP182; FP 182; FP-182; BSK-4841; BSK4841; BSK 4841; BIIB-062; BIIB062; BIIB 062; Vecabrutinib.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.